Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane
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Overview
Description
Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane is an organosilicon compound known for its unique properties and applications. This compound features two octadecyloxy groups and two 3,3,3-trifluoropropyl groups attached to a silicon atom, making it a versatile reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane typically involves the reaction of octadecyloxy and 3,3,3-trifluoropropyl groups with a silicon precursor. Commonly used silicon precursors include chlorosilanes or alkoxysilanes. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon precursor.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reaction with water to form silanols and alcohols.
Condensation: Formation of siloxane bonds through the elimination of small molecules like water or alcohol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often catalyzed by acids or bases.
Substitution: Requires specific reagents depending on the desired substituent.
Major Products Formed
Hydrolysis: Silanols and alcohols.
Condensation: Siloxane polymers.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.
Industry: Utilized in the production of hydrophobic coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane involves its ability to form strong bonds with various substrates. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to act as a coupling agent or crosslinker. The presence of fluorine atoms enhances the compound’s hydrophobicity and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane: Another organosilicon compound with similar functional groups.
Octadecyldimethylchlorosilane: Contains octadecyloxy groups but lacks the trifluoropropyl functionality.
Uniqueness
Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane is unique due to the combination of long-chain alkoxy groups and trifluoropropyl groups, providing a balance of hydrophobicity, flexibility, and reactivity. This makes it particularly useful in applications requiring durable and chemically resistant materials.
Properties
CAS No. |
63317-36-2 |
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Molecular Formula |
C42H82F6O2Si |
Molecular Weight |
761.2 g/mol |
IUPAC Name |
dioctadecoxy-bis(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C42H82F6O2Si/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-49-51(39-35-41(43,44)45,40-36-42(46,47)48)50-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 |
InChI Key |
FTHKLYAYFFTBLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCO[Si](CCC(F)(F)F)(CCC(F)(F)F)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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